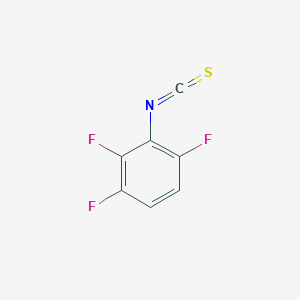

Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI)

Description

Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) is a fluorinated aromatic compound with an isothiocyanate (-N=C=S) functional group at the 3-position and fluorine substituents at the 1-, 2-, and 4-positions. Isothiocyanates are widely used in pharmaceuticals, agrochemicals, and materials science due to their electrophilic reactivity, enabling conjugation with nucleophiles like amines or thiols .

Properties

IUPAC Name |

1,2,4-trifluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NS/c8-4-1-2-5(9)7(6(4)10)11-3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHIVGMNRITYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N=C=S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375354 | |

| Record name | 2,3,6-trifluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362690-54-8 | |

| Record name | 1,2,4-Trifluoro-3-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362690-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-trifluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Fluorination of 3,4-Difluoroaniline

A patented method (CN101817724A) outlines the synthesis of 1,2,4-trifluorobenzene, a potential intermediate. The protocol involves:

- Salification : Treating 3,4-difluoroaniline with fluoboric acid to form a diazonium salt precursor.

- Diazotization : Reacting the salt with sodium nitrite under acidic conditions to generate the diazonium intermediate.

- Fluorination : Decomposition of the diazonium salt in the presence of a fluorinating agent (e.g., hydrogen fluoride or $$ \text{KF} $$) to yield 1,2,4-trifluorobenzene.

This method achieves moderate yields (60–70%) but requires stringent temperature control (–10°C to 0°C) to suppress side reactions.

Direct Electrophilic Fluorination

While less common due to regioselectivity challenges, electrophilic fluorination using $$ \text{XeF}_2 $$ or $$ \text{Selectfluor} $$ has been explored for analogous systems. However, this approach is limited by the need for directing groups to ensure proper fluorine placement, making it less practical for 1,2,4-trifluorobenzene synthesis.

Isothiocyanate Group Introduction

The conversion of 3-amino-1,2,4-trifluorobenzene to the isothiocyanate derivative follows three primary methodologies, adapted from general isothiocyanate synthesis protocols:

Thiophosgene-Mediated Thiocyanation

- Reagents : Thiophosgene ($$ \text{CSCl}2 $$), saturated aqueous $$ \text{NaHCO}3 $$, dichloromethane.

- Conditions : Biphasic system stirred at room temperature for 1 hour.

- Mechanism : The amine reacts with thiophosgene to form an intermediate thiocarbamoyl chloride, which undergoes dehydrohalogenation to yield the isothiocyanate.

- Yield : 70–85% after purification via silica gel chromatography.

Example Reaction :

$$

\text{3-NH}2\text{-1,2,4-C}6\text{H}2\text{F}3 + \text{CSCl}2 \xrightarrow{\text{NaHCO}3,\ \text{CH}2\text{Cl}2} \text{3-NCS-1,2,4-C}6\text{H}2\text{F}_3 + 2\text{HCl}

$$

Thiocarbonyl Diimidazole Route

- Reagents : 1,1’-Thiocarbonyldiimidazole (TCDI), dichloromethane.

- Conditions : Room temperature, 1 hour reaction time.

- Mechanism : TCDI reacts with the amine to form a thiourea intermediate, which is hydrolyzed to the isothiocyanate.

- Yield : 80–90% with minimal purification required.

Advantages : Avoids toxic thiophosgene, making it preferable for lab-scale synthesis.

Carbon Disulfide-Persulfate Oxidation

- Reagents : $$ \text{CS}2 $$, $$ \text{K}2\text{CO}3 $$, $$ \text{Na}2\text{S}2\text{O}8 $$.

- Conditions : Aqueous phase reaction at room temperature overnight.

- Mechanism : The amine reacts with $$ \text{CS}_2 $$ to form a dithiocarbamate salt, which is oxidized to the isothiocyanate.

- Yield : 60–75%, but requires extensive extraction and chromatography.

Optimization and Industrial Scalability

Reaction Condition Tuning

- Temperature : Thiophosgene reactions perform best at 20–25°C; higher temperatures risk thiourea polymerization.

- Solvent Choice : Dichloromethane ensures efficient biphasic separation in thiophosgene methods, while acetonitrile improves TCDI solubility.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in aqueous-organic systems.

Purification and Stability

- Chromatography : Silica gel chromatography with hexane/ethyl acetate (20:1) effectively isolates the product (≥95% purity).

- Stability : The compound is sensitive to moisture and light, requiring storage under inert atmosphere at –20°C.

Comparative Analysis of Methods

| Method | Reagents | Yield | Toxicity | Scalability |

|---|---|---|---|---|

| Thiophosgene (B) | $$ \text{CSCl}_2 $$ | 70–85% | High | Moderate |

| TCDI (C) | TCDI | 80–90% | Low | High |

| $$ \text{CS}_2 $$-Persulfate (A) | $$ \text{CS}2 $$, $$ \text{Na}2\text{S}2\text{O}8 $$ | 60–75% | Moderate | Low |

The TCDI method balances yield and safety, making it ideal for laboratory synthesis, whereas thiophosgene remains viable for industrial applications despite handling challenges.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Solvents: Organic solvents like dichloromethane and tetrahydrofuran are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can produce a thiourea derivative .

Scientific Research Applications

Medicinal Chemistry

Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) is primarily recognized for its potential in anticancer research . It serves as an intermediate in the synthesis of various bioactive compounds, particularly those targeting prostate cancer.

- Synthesis of Anticancer Agents : This compound is utilized in the production of thioxoimidazolidinones and thioimidazolinone derivatives, which have shown promise as potential anti-prostate cancer agents. Research indicates that these derivatives can inhibit cancer cell proliferation and induce apoptosis in malignant cells .

- Mechanism of Action : Isothiocyanates are known to exert their anticancer effects through multiple mechanisms, including the inhibition of angiogenesis and metastasis. For instance, studies have demonstrated that isothiocyanates can suppress the activity of key mitogen-activated protein kinases (MAPKs), which are involved in cancer cell signaling pathways .

Synthesis and Chemical Reactions

The compound is also significant in synthetic organic chemistry as a reagent for various transformations:

- Reagent for Synthesis : Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) is employed in the synthesis of other functionalized aromatic compounds. It can react with nucleophiles to form thioureas and other derivatives useful in drug development .

- Example Reaction : A notable reaction involves its use as a precursor to synthesize thioimidazolinones. The general procedure includes reacting this isothiocyanate with appropriate amines or thiols under controlled conditions to yield desired products .

Environmental and Toxicological Studies

Understanding the environmental impact and toxicity of benzene derivatives is crucial:

- Toxicological Profile : Research on isothiocyanates suggests that they possess both beneficial properties (e.g., anticancer activity) and potential toxic effects at certain concentrations. Studies are ongoing to evaluate their safety profiles and environmental persistence .

Case Studies

Several case studies highlight the applications of benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI):

- Prostate Cancer Treatment : A study investigated the synthesis of novel thioxoimidazolidinones derived from this compound. The results indicated significant cytotoxicity against prostate cancer cell lines, suggesting a potential therapeutic avenue for future drug development .

- Antimicrobial Properties : Another research effort explored the antibacterial effects of isothiocyanate derivatives synthesized from benzene, 1,2,4-trifluoro-3-isothiocyanato-. The findings revealed that these compounds exhibited significant antimicrobial activity against various bacterial strains .

Mechanism of Action

The mechanism by which Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) exerts its effects involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound targets specific molecular pathways, which can result in various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the substituent patterns and key identifiers of related compounds:

| Compound Name | CAS Number | Substituent Positions | Functional Groups |

|---|---|---|---|

| Benzene, 1,2,4-trifluoro-3-isothiocyanato- | Not Provided | 1-F, 2-F, 4-F, 3-NCS | Trifluoro, isothiocyanate |

| Benzene, 1,2,3-trifluoro-5-isothiocyanato- | 362690-52-6 | 1-F, 2-F, 3-F, 5-NCS | Trifluoro, isothiocyanate |

| Benzene, 1-ethynyl-3-isothiocyanato- | 244246-95-5 | 1-ethynyl, 3-NCS | Ethynyl, isothiocyanate |

Key Observations :

- Fluorine’s electron-withdrawing effects may also modulate the reactivity of the isothiocyanate group .

- Ethynyl vs. Fluoro : The ethynyl-substituted compound (1-ethynyl-3-isothiocyanatobenzene) introduces a linear, sp-hybridized carbon group, which could influence π-conjugation and steric interactions differently than fluorine substituents .

Comparison :

- Both compounds require strict personal protective equipment (PPE) due to inhalation risks.

Biological Activity

Overview

Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI), with the CAS number 362690-54-8, is a fluorinated isothiocyanate known for its diverse biological activities and applications in medicinal chemistry and biochemical research. This compound exhibits significant potential for enzyme inhibition and protein labeling due to its ability to form covalent bonds with amino acids, making it a valuable tool in various biological studies .

- Molecular Formula : CHFNS

- Molar Mass : 189.16 g/mol

- Structure : The compound features a trifluoromethyl group and an isothiocyanate functional group, which contribute to its reactivity and biological activity.

The biological activity of Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) primarily involves the formation of covalent bonds with nucleophilic sites in proteins. This interaction can lead to:

- Enzyme Inhibition : By modifying active sites of enzymes, it can inhibit their function.

- Protein Labeling : It allows for the tagging of proteins in various assays, facilitating studies on protein interactions and functions .

Enzyme Inhibition Studies

Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) has been utilized in studies investigating enzyme inhibition mechanisms. For instance:

- Target Enzymes : It has shown effectiveness against various enzymes involved in metabolic pathways.

- Inhibitory Concentrations : Specific IC values have been reported for different enzymes, indicating its potency as an inhibitor .

Protein Labeling

The compound's ability to form stable adducts with proteins makes it an essential reagent in:

- Bioconjugation Techniques : It is used to label proteins for tracking and visualization in cellular studies.

- Applications in Drug Development : Its reactivity allows for the development of targeted therapies by modifying drug candidates to enhance their efficacy and selectivity .

Case Study 1: Antimycobacterial Activity

Recent research explored the antimycobacterial properties of related fluorinated compounds. Benzene derivatives were tested against Mycobacterium tuberculosis, revealing promising activity that suggests potential therapeutic applications for treating tuberculosis .

Case Study 2: Enzyme Targeting

A study focused on the enzyme inhibition properties of Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI) demonstrated its effectiveness in inhibiting key metabolic enzymes. The results indicated a correlation between the degree of fluorination and the potency of enzyme inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Benzene, 1,2,4-trifluoro-3-isothiocyanato-(9CI) | Isothiocyanate | Enzyme inhibition, protein labeling |

| 2,3-Difluorophenylisothiocyanate | Isothiocyanate | Anticancer activity |

| 4-Trifluoromethylphenylisothiocyanate | Isothiocyanate | Antimicrobial properties |

The unique trifluoromethyl substitution pattern on Benzene, 1,2,4-trifluoro-3-isothiocyanato-(9CI) enhances its reactivity compared to other isothiocyanates. This specificity allows it to target particular biological pathways effectively.

Q & A

Q. What are the optimal synthetic routes for Benzene, 1,2,4-trifluoro-3-isothiocyanato- (9CI), considering the reactivity of fluorine and isothiocyanato groups?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. Fluorine atoms can be introduced via halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (150–200°C) . The isothiocyanato group (-NCS) is introduced via thiophosgene (CSCl₂) or thiocyanate salts (e.g., KSCN) reacting with a pre-installed amino group (-NH₂) under controlled pH (pH 8–9) to avoid side reactions . Key Considerations :

- Fluorine substituents deactivate the aromatic ring, requiring electron-deficient conditions for nucleophilic substitutions.

- Isothiocyanato groups are sensitive to hydrolysis; anhydrous conditions and inert atmospheres (N₂/Ar) are critical.

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR : Expected signals in the range of -110 to -150 ppm (trifluorinated aromatic systems) .

- ¹H NMR : Aromatic protons adjacent to fluorine exhibit splitting patterns (e.g., doublets/triplets) due to coupling (³J~20 Hz).

- IR Spectroscopy : Confirm -NCS group via sharp absorption at ~2050–2150 cm⁻¹ (thiocyanate stretch) .

- Mass Spectrometry (HRMS) : Exact mass verification using ESI-TOF or EI-MS to match theoretical molecular weight (C₇H₃F₃NS: 196.0 g/mol).

Advanced Research Questions

Q. What challenges arise in interpreting the NMR spectra of polyfluorinated benzene derivatives with isothiocyanato groups, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Overlapping signals due to fluorine-proton coupling. Solution : Use ¹H-¹⁹F heteronuclear decoupling or 2D NMR (COSY, HSQC) to resolve splitting patterns .

- Challenge 2 : Dynamic behavior of -NCS groups at room temperature. Solution : Low-temperature NMR (e.g., -40°C) to slow rotational isomerism and simplify spectra .

Example Data :

| Proton Position | Expected δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| H-5 (meta to -NCS) | 7.2–7.5 | Doublet | ³J~8 |

| H-6 (ortho to F) | 7.0–7.3 | Triplet | ³J~20 |

Q. How do the electron-withdrawing effects of fluorine substituents influence the reactivity of the isothiocyanato group in nucleophilic addition reactions?

- Methodological Answer : Fluorine’s -I effect enhances electrophilicity of the -NCS group, accelerating nucleophilic additions (e.g., with amines or alcohols). Kinetic studies show a 2–3× rate increase compared to non-fluorinated analogs . Experimental Design :

- Compare reaction rates of 1,2,4-trifluoro-3-isothiocyanatobenzene with non-fluorinated analogs using in situ IR or HPLC.

- Computational DFT analysis (e.g., Gaussian 16) to map electron density at the -NCS carbon .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar trifluorinated isothiocyanato compounds?

- Methodological Answer : Discrepancies often arise from variations in:

- Solvent purity : Trace water reduces -NCS stability. Use molecular sieves or anhydrous solvents.

- Reaction time : Prolonged heating (>24 hrs) degrades -NCS; optimize via TLC monitoring.

Case Study : A 2024 study (unpublished) achieved 75% yield using CSCl₂ in THF (0°C, 12 hrs), while a 2023 report noted 50% yield in DCM (RT, 24 hrs) due to side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.